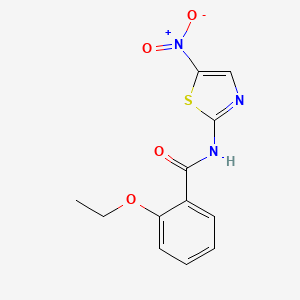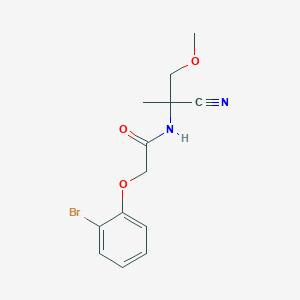
2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPA, and it is a derivative of the popular compound, acetaminophen. BPA is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. In
Mechanism of Action
BPA acts by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the regulation of inflammation and pain. By inhibiting the production of prostaglandins, BPA reduces inflammation and pain. BPA has also been shown to inhibit the activity of lipoxygenase enzymes, which are responsible for the production of leukotrienes. Leukotrienes are lipid molecules that play a key role in the regulation of inflammation and immune response. By inhibiting the production of leukotrienes, BPA reduces inflammation and immune response.
Biochemical and Physiological Effects:
BPA has been shown to have potent analgesic and anti-inflammatory effects. BPA has also been shown to have antipyretic effects, meaning it can reduce fever. Additionally, BPA has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
BPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BPA is also stable under normal laboratory conditions, making it easy to handle and store. However, BPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous-based experiments. Additionally, BPA has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the study of BPA. One potential direction is to explore its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of BPA in inhibiting the growth of cancer cells in vivo. Another potential direction is to explore its potential use in the treatment of neurological disorders. Further studies are needed to determine the efficacy of BPA in protecting neurons from damage caused by oxidative stress in vivo. Additionally, further studies are needed to determine the safety and toxicity of BPA in vivo, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of BPA involves the reaction between 2-bromophenol and N-(1-cyano-2-methoxy-1-methylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure BPA.
Scientific Research Applications
BPA has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and toxicology. BPA has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. BPA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BPA has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(8-15,9-18-2)16-12(17)7-19-11-6-4-3-5-10(11)14/h3-6H,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSALUKSGHRZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)COC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)

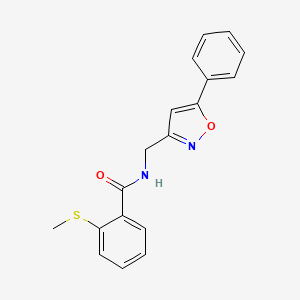
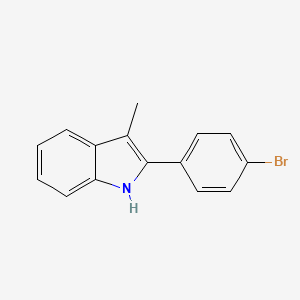
![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)
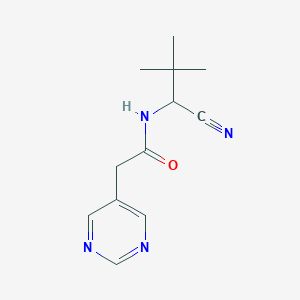
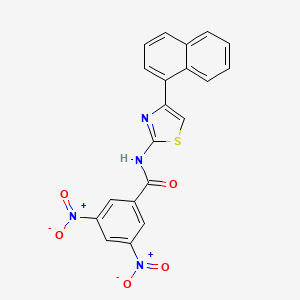
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)
![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)
![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

